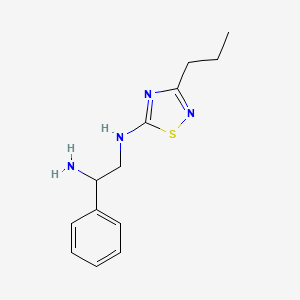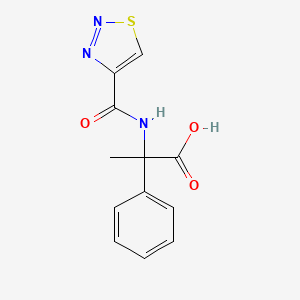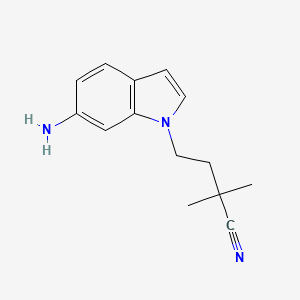
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine, also known as PTED, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. PTED belongs to the class of thiadiazole derivatives and has been found to exhibit significant pharmacological activity.
科学的研究の応用
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has been found to exhibit significant pharmacological activity and has been studied for its potential applications in the treatment of various diseases. It has been found to possess anticancer, anticonvulsant, antihypertensive, and anti-inflammatory activities. 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has also been studied for its potential use as a diagnostic agent for Alzheimer's disease.
作用機序
The exact mechanism of action of 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has also been found to reduce the levels of reactive oxygen species, which play a role in the development of various diseases. In addition, 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has several advantages for lab experiments. It is a synthetic compound with a well-defined chemical structure, which makes it easier to study its pharmacological properties. It is also stable and can be easily synthesized in large quantities. However, 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and toxicity. Further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine. One direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to study its pharmacokinetics and toxicity in humans. In addition, 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine can be further modified to improve its pharmacological properties and increase its selectivity towards specific targets. Further studies are needed to fully understand the potential of 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine as a therapeutic agent.
合成法
The synthesis of 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine involves the reaction of 3-propyl-1,2,4-thiadiazole-5-carbonitrile with phenylhydrazine in the presence of ethanol and sulfuric acid. The resulting product is then treated with ethylenediamine to obtain 1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine. The synthesis method has been optimized to yield a high purity product with good yields.
特性
IUPAC Name |
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-2-6-12-16-13(18-17-12)15-9-11(14)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,14H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGAHLVEHCSACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NSC(=N1)NCC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N'-(3-propyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)



![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)



![1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)
![2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589741.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589757.png)


![3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589792.png)